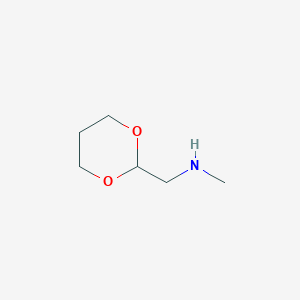

1-(1,3-dioxan-2-yl)-N-methylmethanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

1-(1,3-dioxan-2-yl)-N-methylmethanamine |

InChI |

InChI=1S/C6H13NO2/c1-7-5-6-8-3-2-4-9-6/h6-7H,2-5H2,1H3 |

InChI Key |

MZRZYABLSVBZJI-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1OCCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1,3 Dioxan 2 Yl N Methylmethanamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgresearchgate.net The goal is to identify logical bond disconnections that correspond to reliable and well-established chemical reactions. amazonaws.com

For the target molecule, 1-(1,3-dioxan-2-yl)-N-methylmethanamine (I), two primary strategic disconnections are evident:

C-N Bond Disconnection: The bond between the nitrogen atom and the methylene (B1212753) group attached to the dioxane ring is a logical point for disconnection. This corresponds to a reductive amination reaction in the forward synthesis. This disconnection yields two synthons: a nucleophilic methylamine (B109427) synthon and an electrophilic 1,3-dioxan-2-ylmethyl synthon. The synthetic equivalents for these are methylamine (CH₃NH₂) and 1,3-dioxane-2-carbaldehyde (B13120814) (II), respectively.

C-O Bond Disconnection (Acetal): The 1,3-dioxane (B1201747) ring is a cyclic acetal (B89532). Disconnecting the two C-O bonds at the C2 position of the ring is a standard retrosynthetic step for acetals. deanfrancispress.com This transform reveals a 1,3-diol and a carbonyl compound. In this case, the disconnection of the acetal in precursor (II) leads to 1,3-propanediol (B51772) (III) and glyoxal (B1671930) or a synthetic equivalent.

A convergent strategy involves synthesizing the two main fragments, the amine and the dioxane precursor, separately before combining them. However, a more linear approach, as suggested by the retrosynthesis, would involve first forming the dioxane ring with a functional group handle, followed by the introduction of the methylamine moiety.

Figure 1: Retrosynthetic Analysis of this compound

Classical Amination and Acetalization Pathways

The forward synthesis based on the retrosynthetic analysis involves two key transformations: the formation of the secondary amine and the construction of the 1,3-dioxane ring. The order of these steps is crucial for a successful synthesis.

Reductive amination is a highly versatile and efficient method for forming C-N bonds and is one of the most common ways to synthesize amines. masterorganicchemistry.com The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org

To synthesize this compound, the precursor 1,3-dioxane-2-carbaldehyde is reacted with methylamine. The resulting imine is then reduced. A key advantage of this method is that it avoids the over-alkylation often seen in direct alkylation of amines with alkyl halides. masterorganicchemistry.com

Several reducing agents can be employed for this transformation, with varying selectivities and reactivities.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reducing agent, particularly effective for reductive aminations. It is less basic than other hydrides and can be used in a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together.

Sodium cyanoborohydride (NaBH₃CN): Another popular choice, NaBH₃CN is effective at reducing imines in the presence of aldehydes, as it is more reactive towards the protonated iminium ion than the neutral carbonyl group. masterorganicchemistry.com This allows the reaction to be performed at a slightly acidic pH where imine formation is favorable.

Other Hydride Reagents: While stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, they may also reduce the starting aldehyde, leading to lower yields of the desired amine. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) is also a viable reduction method.

Table 1: Comparison of Reducing Agents for the Reductive Amination of 1,3-Dioxane-2-carbaldehyde

| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |

| Sodium triacetoxyborohydride | DCE, THF, CH₂Cl₂ | Mild, high selectivity, suitable for one-pot reactions. | Stoichiometric amounts are required. |

| Sodium cyanoborohydride | MeOH, EtOH | Selectively reduces imines/iminium ions in the presence of aldehydes. masterorganicchemistry.com | Toxicity of cyanide byproducts. |

| Catalytic Hydrogenation | MeOH, EtOH | "Green" method (produces no salt byproducts), high yields. | Requires specialized high-pressure equipment. |

DCE: 1,2-Dichloroethane; THF: Tetrahydrofuran; MeOH: Methanol (B129727); EtOH: Ethanol

The 1,3-dioxane ring is a cyclic acetal that serves as a common protecting group for carbonyl compounds or 1,3-diols in organic synthesis. thieme-connect.de Its formation is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with 1,3-propanediol. wikipedia.org

For the synthesis of the key intermediate, 1,3-dioxane-2-carbaldehyde, a protected form of glyoxal, such as 2,2-dimethoxyethanal, can be reacted with 1,3-propanediol. The reaction involves the protonation of a carbonyl oxygen, followed by nucleophilic attack by the hydroxyl groups of the diol, and subsequent elimination of water to form the stable six-membered ring. researchgate.net

Commonly used acid catalysts include:

p-Toluenesulfonic acid (p-TsOH)

Camphorsulfonic acid (CSA) scispace.com

Lewis acids (e.g., BF₃·OEt₂)

Acidic ion-exchange resins researchgate.net

The reaction is reversible, and the removal of water, often by azeotropic distillation using a Dean-Stark apparatus, is necessary to drive the equilibrium towards the acetal product.

Chemo- and Regioselective Synthesis Strategies

A plausible and chemoselective route involves a two-step sequence:

Acetalization First: The first step is the protection of an appropriate C2-aldehyde precursor (e.g., 2,2-dimethoxyethanal) with 1,3-propanediol to form 1,3-dioxane-2-carbaldehyde. This strategy protects the highly reactive aldehyde group while installing the dioxane ring system.

Reductive Amination Second: The resulting 1,3-dioxane-2-carbaldehyde is then subjected to reductive amination with methylamine.

This sequence is generally preferred because the conditions for reductive amination (mildly acidic or neutral pH, presence of a hydride reducing agent) are compatible with the stability of the 1,3-dioxane ring. thieme-connect.de Attempting the amination first on an unprotected dialdehyde (B1249045) precursor like glyoxal would likely lead to polymerization and other side reactions, making the subsequent selective acetalization challenging.

Catalytic Approaches to Compound Synthesis

Modern synthetic chemistry often employs catalytic methods to improve reaction efficiency, reduce waste, and operate under milder conditions.

While classical reductive amination using stoichiometric hydride reagents is effective, catalytic variants offer more atom-economical alternatives. organic-chemistry.org Transition metal catalysts can facilitate the reduction step using molecular hydrogen (H₂) or other hydrogen sources like silanes.

Iridium-Based Catalysts: Iridium complexes have been shown to be efficient catalysts for the reductive alkylation of amines with aldehydes using triethylsilane (Et₃SiH) as a mild reducing agent. organic-chemistry.org This approach could be applied to the synthesis of the target molecule, potentially offering high yields under neutral conditions.

Platinum-Based Catalysts: Platinum nanowires have been utilized as catalysts for the selective reductive amination of aldehydes, providing a pathway to secondary amines. rsc.org Such heterogeneous catalysts are easily recoverable and reusable, adding to the sustainability of the process.

These catalytic methods often proceed through an "oxidation-reduction cascade" where an alcohol can be used as the starting material, oxidized in situ to an aldehyde, which then undergoes reductive amination. organic-chemistry.org For this specific target, however, direct reductive amination of the pre-formed aldehyde is the more straightforward catalytic application.

Organocatalytic Methods for Acetal Synthesis

The formation of the 1,3-dioxane ring, a cyclic acetal, is a critical step in the synthesis of this compound. Organocatalysis has emerged as a powerful tool for acetalization, offering a metal-free and often milder alternative to traditional acid catalysis. A variety of small organic molecules can catalyze the reaction between an aldehyde and a diol.

In the context of synthesizing the target compound, the 1,3-dioxane ring would be formed from a suitable aldehyde precursor and 1,3-propanediol. Organocatalysts such as iodine, and various organic acids have been shown to be effective for this transformation. rsc.orgacs.org A notable development is the use of photo-organocatalysis, which employs an organic dye, such as thioxanthenone, and a light source to promote the reaction under green and mild conditions. rsc.orgrsc.org This method avoids the need for stoichiometric acids or transition-metal complexes. rsc.org The general mechanism involves the activation of the aldehyde by the organocatalyst, facilitating nucleophilic attack by the diol.

The choice of organocatalyst can influence reaction rates and yields. For instance, prolinol TMS ether in combination with a benzoic acid co-catalyst has been found to be effective in cascade reactions involving acetal formation. acs.org The efficiency of these methods is often high, with yields for the synthesis of various acetals frequently exceeding 90%. rsc.orgblogspot.com

Table 1: Comparison of Organocatalysts for Acetal Synthesis

| Organocatalyst | Reaction Conditions | Typical Yields | Key Advantages |

| Thioxanthenone | Household lamps, room temp. | High | Mild, green, metal-free rsc.orgrsc.org |

| Iodine | Non-acidic conditions | Good to high | Avoids strong acids rsc.org |

| Prolinol TMS ether / Benzoic Acid | Mild conditions | High | Effective in cascade reactions acs.org |

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic design. rsc.orgrsc.org For the synthesis of this compound, several aspects can be optimized to minimize environmental impact.

The choice of solvent is a critical factor in the environmental footprint of a synthesis. Ideally, solvents should be non-toxic, renewable, and easily recyclable. For the acetal formation step, photo-organocatalytic methods can often be performed in the alcohol reactant itself, minimizing the need for an additional solvent. rsc.org In amine synthesis, a focus on reducing solvent use or replacing hazardous solvents with greener alternatives like water or bio-based solvents is a key consideration. rsc.orgrsc.org The CHEM21 green metrics toolkit provides a framework for evaluating the environmental impact of solvent choices and other aspects of a synthetic route. rsc.orgrsc.org

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a cornerstone of green chemistry. acs.org Synthetic routes with high atom economy generate minimal waste. For the synthesis of amines, catalytic methods such as reductive amination and hydroamination are often preferred over classical methods like the Gabriel synthesis, which suffer from low atom economy due to the formation of stoichiometric waste. rsc.org Asymmetric hydrogenation is a particularly atom-economical method for producing chiral amines, generating almost no waste. acs.org The efficiency of a reaction is not only determined by the yield but also by factors such as reaction time, energy input, and the ease of product isolation and purification.

Stereoselective Synthesis of Enantiomeric Forms

Many bioactive molecules are chiral, with their biological activity often residing in a single enantiomer. acs.orgnih.gov Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of significant importance.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A widely used chiral auxiliary for the asymmetric synthesis of amines is tert-butanesulfinamide, developed by the Ellman lab. yale.eduharvard.edu This auxiliary can be condensed with an aldehyde to form a tert-butanesulfinyl imine. Subsequent addition of a nucleophile, such as a Grignard reagent, proceeds with high diastereoselectivity, which can be rationalized by a six-membered ring transition state where the magnesium ion coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.orgharvard.edu The resulting sulfinamide can then be cleaved under acidic conditions to yield the enantiomerically enriched primary amine. harvard.edu

Table 2: Key Chiral Auxiliaries in Asymmetric Amine Synthesis

| Chiral Auxiliary | Key Features | Typical Applications |

| tert-Butanesulfinamide | Versatile, high diastereoselectivity | Asymmetric synthesis of a wide variety of amines yale.eduharvard.edu |

| Oxazolidinones | Popularized by David A. Evans | Alkylation and aldol (B89426) reactions wikipedia.org |

| Camphorsultam | Classic chiral auxiliary | Various asymmetric transformations wikipedia.org |

| Pseudoephedrine | Can be used as a chiral auxiliary | Alkylation reactions wikipedia.org |

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. rsc.orgrsc.org This field has seen tremendous growth, with a wide array of chiral catalysts developed for various transformations. For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and efficient strategy. acs.org Chiral primary amine-based organocatalysts have also emerged as highly versatile and powerful catalysts for a broad range of enantioselective organic reactions. rsc.org These catalysts can be derived from natural amino acids or Cinchona alkaloids. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Diastereoselective Control in Intermediate Steps

The stereochemistry of the 1,3-dioxane ring is a critical aspect of its synthesis, with the spatial arrangement of substituents significantly influencing the compound's properties and potential applications. In the synthesis of substituted 1,3-dioxanes, such as this compound, diastereoselective control during intermediate steps is paramount for obtaining the desired stereoisomer. The 1,3-dioxane ring typically adopts a chair-like conformation, similar to cyclohexane. thieme-connect.de Substituents on the ring can occupy either axial or equatorial positions, and their relative orientation defines the diastereomers of the molecule.

The formation of the 1,3-dioxane ring itself, typically through the acetalization of a 1,3-diol with an aldehyde or ketone, can be subject to diastereoselective control. The choice of starting materials, catalysts, and reaction conditions can influence the stereochemical outcome. For instance, the use of chiral 1,3-diols can be a powerful tool in asymmetric synthesis to introduce chirality and control the stereochemistry of the resulting 1,3-dioxane. thieme-connect.de

Furthermore, reactions involving the modification of a pre-existing 1,3-dioxane ring can also be designed to proceed with high diastereoselectivity. For example, the addition of a nucleophile to a carbonyl group attached to the 2-position of the 1,3-dioxane ring can be influenced by the steric and electronic properties of the dioxane ring itself, leading to the preferential formation of one diastereomer over another.

A notable example of achieving high diastereoselectivity in the synthesis of substituted 1,3-dioxanes is the intramolecular oxa-Michael reaction. researchgate.net Research has demonstrated a highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes through an addition/oxa-Michael sequence. researchgate.net This method has proven effective under mild conditions with a good range of substrates, yielding the desired products with notable selectivity. researchgate.net In these reactions, the stereochemistry of the major and minor diastereomers is a key consideration, with analytical techniques such as X-ray crystallography being used to confirm the spatial arrangement of the substituents. researchgate.net

The following table summarizes representative findings from a study on the diastereoselective synthesis of substituted 1,3-dioxanes, illustrating the influence of reaction conditions on diastereomeric ratios.

| Entry | Base | Ketone Equivalents | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | tBuOLi | 2 | 12 | 49 | 80:20 |

| 2 | tBuOK | 2 | 6 | 84 | 88:12 |

| 3 | tBuOK | 3.3 | 2 | 70 | >98:2 |

| 4 | tBuOK | 3.3 | 6 | 79 | >98:2 |

Data adapted from a study on the diastereoselective synthesis of trifluoromethylated 1,3-dioxanes, demonstrating the impact of base, reactant equivalents, and reaction time on yield and diastereoselectivity. researchgate.net

These findings underscore the importance of optimizing reaction parameters to achieve high levels of diastereoselective control in the synthesis of complex 1,3-dioxane derivatives. The principles demonstrated in these and other studies can be applied to the synthesis of this compound to control the stereochemistry of the final compound.

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.

A theoretical assignment of the proton signals is presented below:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-a | ~4.5 - 5.0 | Triplet | ~5 Hz |

| H-b | ~2.5 - 2.8 | Doublet | ~5 Hz |

| H-c | ~2.3 - 2.5 | Singlet | - |

| H-d (axial) | ~3.7 - 3.9 | Doublet of triplets | - |

| H-d (equatorial) | ~4.0 - 4.2 | Doublet of triplets | - |

| H-e | ~1.3 - 1.5 (axial), ~1.9-2.1 (equatorial) | Multiplet | - |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Given the structure of 1-(1,3-dioxan-2-yl)-N-methylmethanamine, five distinct carbon signals are anticipated.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~100 - 105 |

| C-2 | ~50 - 55 |

| C-3 | ~35 - 40 |

| C-4 | ~65 - 70 |

| C-5 | ~25 - 30 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the signals for H-a and H-b would confirm their connectivity through the intervening C-N bond. Similarly, correlations between the protons of the dioxane ring (H-d and H-e) would establish their spatial relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-a to C-1, H-b to C-2, etc.).

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the key expected absorption bands are:

C-H stretching (alkanes): ~2850-3000 cm⁻¹

N-H stretching (secondary amine): A weak to medium band around 3300-3500 cm⁻¹ (if the amine is not fully methylated or if impurities are present). However, for the named compound, this peak should be absent.

C-N stretching: ~1000-1250 cm⁻¹

C-O stretching (acetal): Two characteristic strong bands in the region of 1050-1150 cm⁻¹

Monitoring the appearance or disappearance of these characteristic bands can be effectively used to follow the progress of reactions, such as the formation of the dioxane ring or the methylation of the amine.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. The expected exact mass for the molecular ion [M+H]⁺ would be calculated based on the atomic masses of its constituent elements (C₆H₁₃NO₂). Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the C-N bond and the opening of the dioxane ring, leading to characteristic fragment ions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In the context of this compound, MS/MS provides detailed insights into its molecular structure by breaking the precursor ion into smaller, characteristic product ions. This fragmentation is typically achieved through collision-induced dissociation (CID), where the selected precursor ion is collided with an inert gas.

The fragmentation pathways of this compound are dictated by the lability of its chemical bonds and the stability of the resulting fragments. The initial step involves the ionization of the molecule, typically forming a protonated molecular ion, [M+H]⁺, in positive ion mode electrospray ionization (ESI). The structure of this precursor ion and its subsequent fragmentation are crucial for structural confirmation and identification.

Detailed analysis of the MS/MS spectrum of this compound would likely reveal several key fragmentation pathways. The most probable sites for bond cleavage are the C-O and C-N bonds of the dioxane ring and the N-methylmethanamine side chain, respectively. The relative abundance of the fragment ions depends on the collision energy and the intrinsic stability of the fragments formed.

One of the primary fragmentation routes would likely involve the cleavage of the bond between the dioxane ring and the aminomethyl group. This would lead to the formation of a stable dioxanyl cation and a neutral amine fragment, or vice versa. Another significant fragmentation pathway could involve the opening of the dioxane ring itself, followed by subsequent losses of small neutral molecules such as formaldehyde (B43269) (CH₂O).

The fragmentation of the N-methylmethanamine side chain is also anticipated. Cleavage of the C-N bond could result in the formation of a methylaminomethyl radical cation and a neutral dioxane fragment. Furthermore, the loss of a methyl group from the nitrogen atom could also be observed.

The interpretation of the resulting product ion spectrum allows for the reconstruction of the molecule's structure. The precise mass measurements of the precursor and fragment ions, obtained using high-resolution mass spectrometry, are essential for determining the elemental composition of each fragment and proposing plausible fragmentation mechanisms.

Below are interactive data tables summarizing the proposed key fragment ions and their potential structural assignments based on theoretical fragmentation patterns of this compound.

Table 1: Proposed Key Fragment Ions in MS/MS of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 146.12 | 101.07 | C₂H₅N | 1,3-Dioxan-2-ylium |

| 146.12 | 87.04 | C₃H₇O | Methyl(methylidene)ammonium |

| 146.12 | 73.06 | C₃H₅O₂ | N-Methylmethaniminium |

| 146.12 | 58.07 | C₄H₈O₂ | Methylaminomethylidyne |

| 146.12 | 44.05 | C₅H₁₀O₂ | Methaniminium (B15471056) |

Table 2: Detailed Proposed Fragmentation Pathways

| Pathway | Initial Bond Cleavage | Resulting Fragment Ion (m/z) | Description |

| 1 | C-C bond between dioxane and methanamine | 101.07 | Formation of the stable 1,3-dioxan-2-ylium ion through the loss of the N-methylmethanamine moiety. |

| 2 | Ring opening of the dioxane moiety | 87.04 | Subsequent fragmentation following the initial ring opening, leading to the loss of a C₃H₇O radical. |

| 3 | Cleavage of the C-O bond within the dioxane ring | 73.06 | Loss of a C₃H₅O₂ radical, resulting in the N-methylmethaniminium ion. |

| 4 | Cleavage of the N-C bond of the side chain | 58.07 | Formation of the methylaminomethylidyne fragment through the loss of the 1,3-dioxane (B1201747) ring. |

| 5 | Alpha-cleavage adjacent to the nitrogen atom | 44.05 | Loss of the 1-(1,3-dioxan-2-yl)methyl group to form the methaniminium ion. |

Derivatization Chemistry and Analog Synthesis

N-Alkylation and Acylation Reactions of the Secondary Amine

The secondary amine group in 1-(1,3-dioxan-2-yl)-N-methylmethanamine is a key handle for molecular elaboration. Its lone pair of electrons makes it nucleophilic and thus amenable to a variety of electrophilic substitution reactions, primarily N-alkylation and N-acylation.

N-Alkylation reactions introduce an additional alkyl group to the nitrogen atom, converting the secondary amine into a tertiary amine. This transformation can be achieved using a range of alkylating agents, such as alkyl halides (iodides, bromides, chlorides) or sulfates. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents generally being preferred.

N-Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is commonly achieved using acyl chlorides or anhydrides as the acylating agents. These reactions are typically rapid and exothermic, often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct. The resulting amides are generally more stable and less basic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

The table below summarizes some potential N-alkylation and acylation reactions of the parent compound.

| Reagent | Product Class |

| Methyl iodide | Tertiary amine |

| Benzyl bromide | Tertiary amine |

| Acetyl chloride | Amide |

| Benzoyl chloride | Amide |

Synthesis of Polyfunctional Derivatives

The presence of two distinct reactive sites in this compound allows for the synthesis of polyfunctional derivatives. By strategically combining the reactions described above, a wide range of molecules with diverse functionalities can be accessed.

For instance, the secondary amine can first be acylated with a reagent that contains another functional group, such as a terminal alkyne or a protected carboxylic acid. Subsequent modification of this new functional group, or deprotection of the dioxane ring, can lead to complex molecules with tailored properties. This modular approach allows for the systematic construction of libraries of related compounds for various applications.

Structure-Reactivity Relationships in Derivatives

The chemical reactivity of the derivatives of this compound is intrinsically linked to their molecular structure.

Derivatives of the secondary amine: N-alkylation to form a tertiary amine increases the steric bulk around the nitrogen atom, which can hinder its nucleophilicity and basicity. N-acylation to form an amide significantly reduces the basicity of the nitrogen due to resonance effects, making it a much weaker nucleophile.

Applications As a Synthetic Building Block and Intermediate

Utilization in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. rsc.orgnih.gov The dual functionality of 1-(1,3-dioxan-2-yl)-N-methylmethanamine makes it an adept precursor for the synthesis of these important molecular frameworks. The secondary amine can act as a nucleophile in cyclization reactions, while the latent aldehyde within the 1,3-dioxane (B1201747) ring can be unmasked to participate in condensations and other ring-forming steps.

For instance, in a strategy analogous to the synthesis of polysubstituted pyrroles, the amine could react with a 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent deprotection of the 1,3-dioxane would release the aldehyde, which could then undergo an intramolecular condensation to furnish a pyrrole (B145914) ring. nih.gov This approach offers a modular and efficient route to highly functionalized pyrrole derivatives.

A variety of nitrogen heterocycles can be envisioned as accessible from this building block. The following table illustrates potential heterocyclic systems that could be synthesized using this compound as a key starting material.

| Target Heterocycle | Synthetic Strategy | Key Reaction Steps |

| Pyrroles | Paal-Knorr type synthesis | Formation of an enamine from the secondary amine and a 1,3-dicarbonyl compound, followed by deprotection of the dioxane and intramolecular cyclization. |

| Pyridines | Hantzsch-type synthesis | Reaction with a β-ketoester and another aldehyde equivalent after deprotection of the dioxane. |

| Imidazoles | Debus synthesis | Reaction with a dicarbonyl compound and ammonia (B1221849) or a primary amine, following the unmasking of the aldehyde. |

| Piperidines | Intramolecular Mannich reaction | Formation of an iminium ion from the secondary amine and an external aldehyde, followed by intramolecular attack of a nucleophile generated from the deprotected dioxane moiety. |

Role in Complex Molecule Synthesis and Natural Product Analogues

The synthesis of complex molecules and natural product analogues often requires building blocks with well-defined stereochemistry and multiple functional groups. The 1,3-dioxane ring in this compound can be derived from chiral 1,3-diols, thereby introducing stereocenters that can direct the stereochemical outcome of subsequent reactions. thieme-connect.de

The protected aldehyde functionality allows for the sequential introduction of carbon-carbon bonds. For example, the amine could be used to direct a metal-catalyzed C-H activation at a specific position, followed by deprotection and elaboration of the aldehyde. This stepwise approach is crucial in the controlled assembly of intricate molecular architectures.

In the synthesis of natural product analogues, this building block could serve as a key fragment. For example, in the synthesis of alkaloids, the nitrogen atom and the adjacent carbon chain are often central to the biological activity. The ability to introduce and then modify the aldehyde functionality provides a powerful tool for creating a library of analogues for structure-activity relationship studies.

Precursor to Ligands and Chiral Auxiliaries

The development of new ligands for catalysis and chiral auxiliaries for asymmetric synthesis is an active area of research. wikipedia.orgsigmaaldrich.com The structure of this compound is well-suited for the synthesis of both. The secondary amine can be readily functionalized to introduce coordinating groups, such as phosphines or other heteroatoms, to create novel ligands for transition metal catalysis.

Furthermore, if the 1,3-dioxane is prepared from a chiral 1,3-diol, the resulting compound can be used as a chiral auxiliary. wikipedia.org The chiral centers on the dioxane ring can induce facial selectivity in reactions at a prochiral center attached to the nitrogen atom. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled.

The following table outlines the potential applications of derivatives of this compound as ligands and chiral auxiliaries.

| Application | Derivative Structure | Potential Use |

| Bidentate Ligand | N-Phosphinomethyl derivative | Transition metal-catalyzed cross-coupling reactions. |

| Chiral Auxiliary | Derived from a chiral 1,3-diol | Asymmetric alkylation of the N-acyl derivative. |

| Tridentate Ligand | N-functionalized with two coordinating arms | Coordination chemistry and catalysis. |

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.gov The dual functionality of this compound makes it an ideal candidate for participation in MCRs.

In an Ugi-type reaction, for example, the secondary amine could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acylamino amide product. The 1,3-dioxane moiety would remain intact under these conditions, providing a handle for further functionalization after the MCR.

Similarly, in a Mannich-type MCR, the secondary amine could react with an aldehyde and a carbon-based nucleophile to form a β-amino carbonyl compound. The protected aldehyde in the dioxane ring could then be used in a subsequent transformation, allowing for the rapid construction of molecular complexity.

Strategic Incorporation into Drug-Like Molecules (Focused on Synthetic Strategy, Not Biological Activity)

The 1,3-dioxane motif is found in a number of biologically active compounds and is considered a privileged scaffold in medicinal chemistry. nih.govresearchgate.net The incorporation of this compound into drug-like molecules allows for the introduction of both a key heterocyclic core and a side chain that can be modified to tune the physicochemical properties of the molecule.

From a synthetic strategy perspective, the protected aldehyde is advantageous as it allows for late-stage functionalization. In a drug discovery program, a common core structure can be synthesized on a large scale, and then a library of analogues can be generated by deprotecting the aldehyde and reacting it with a variety of nucleophiles. This parallel synthesis approach can significantly accelerate the identification of lead compounds. For instance, various 1,3-dioxane derivatives have been synthesized and investigated as modulators of multidrug resistance. nih.govresearchgate.net

The synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes has been explored for their potential as NMDA and σ receptor antagonists, highlighting the synthetic accessibility and importance of such scaffolds. nih.gov

Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Pathways for Compound Formation

The synthesis of 1-(1,3-dioxan-2-yl)-N-methylmethanamine from 2-formyl-1,3-dioxane and methylamine (B109427) proceeds via a multi-step reaction pathway typical of reductive aminations. acs.org The reaction is generally carried out in a one-pot synthesis where the formation of an imine intermediate and its subsequent reduction occur concurrently. acs.org The key steps in the reaction pathway are:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of methylamine on the electrophilic carbonyl carbon of 2-formyl-1,3-dioxane. This step results in the formation of a tetrahedral intermediate known as a carbinolamine. mdma.ch

Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration to form an imine, also known as a Schiff base. mdma.ch Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water), which facilitates the formation of a resonance-stabilized iminium cation.

Reduction: The final step is the reduction of the imine or iminium ion to the final amine product, this compound. masterorganicchemistry.com This reduction is typically achieved using a suitable reducing agent, such as sodium borohydride (B1222165), sodium cyanoborohydride, or sodium triacetoxyborohydride (B8407120), which selectively reduces the imine in the presence of the starting aldehyde. acs.orgmasterorganicchemistry.com Catalytic hydrogenation can also be employed for this transformation. mdma.ch

Figure 1: General reaction pathway for the formation of this compound via reductive amination.

Figure 1: General reaction pathway for the formation of this compound via reductive amination.

The choice of reducing agent is crucial for the success of the reaction, as it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine. acs.org

Kinetic Studies of Key Synthetic Transformations

A density functional theory (DFT) study on the reductive amination of acetaldehyde (B116499) with methylamine using sodium triacetoxyborohydride provides a model for the kinetic favorability of the process. acs.org The study reveals that the activation free energy for the hydride transfer from the reducing agent to the imine intermediate is significantly lower than that for the reduction of the parent aldehyde, explaining the high selectivity of the reaction. acs.org

Table 1: Calculated Activation Free Energies for Competing Reduction Pathways

| Reactant | Reducing Agent | Activation Free Energy (kcal/mol) | Reference |

| Acetaldehyde | Sodium triacetoxyborohydride | 25.0 | acs.org |

| Methylacetaldimine | Sodium triacetoxyborohydride | 16.0 | acs.org |

This interactive table illustrates the kinetic preference for the reduction of the imine intermediate over the starting aldehyde.

The rate of imine formation is often the rate-determining step and is typically accelerated by acid catalysis, which facilitates the dehydration of the carbinolamine intermediate. acs.org However, excessive acidity can protonate the amine nucleophile, rendering it unreactive. Therefore, careful control of pH is essential for optimizing the reaction rate.

Investigation of Intermediates and Transition States

The key intermediates in the formation of this compound are the carbinolamine and the imine (or iminium cation) . mdma.ch The existence of these intermediates is well-supported by numerous mechanistic studies of reductive amination. mdma.chacs.org

Computational studies, such as the DFT analysis of the reaction between acetaldehyde and methylamine, have been employed to investigate the structures and energies of the intermediates and transition states. acs.org These studies show that the formation of the carbinolamine is a rapid and reversible step. The subsequent dehydration to the imine involves a higher energy barrier, which can be lowered by an acid catalyst. acs.org

The transition state for the final reduction step involves the transfer of a hydride ion from the reducing agent to the electrophilic carbon of the imine or iminium ion. acs.org The geometry of this transition state dictates the stereochemical outcome of the reaction when chiral centers are present.

Table 2: Key Intermediates in the Formation of this compound

| Intermediate | Structure | Role in the Reaction Pathway |

| Carbinolamine | A tetrahedral species formed from the nucleophilic attack of methylamine on 2-formyl-1,3-dioxane. | An unstable intermediate that undergoes dehydration. |

| Imine/Iminium Cation | A species with a carbon-nitrogen double bond formed from the dehydration of the carbinolamine. | The electrophile that is reduced to the final amine product. |

This interactive table summarizes the crucial intermediates involved in the synthesis.

Further investigations using advanced spectroscopic techniques and computational modeling could provide more detailed insights into the specific intermediates and transition states involved in the synthesis of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Conformational Analysis

The conformational flexibility of 1-(1,3-dioxan-2-yl)-N-methylmethanamine is primarily dictated by the 1,3-dioxane (B1201747) ring and the orientation of the N-methylmethanamine substituent at the C2 position. The 1,3-dioxane ring is known to adopt a chair conformation as its global minimum energy structure, significantly more stable than the twist-boat conformations. researchgate.net The substituent at the C2 position can exist in either an axial or an equatorial orientation.

Quantum chemical calculations, typically employing Density Functional Theory (DFT) with a basis set such as 6-31G(d), can be used to determine the relative energies of these conformers. For the N-methylmethanamine substituent, the equatorial position is expected to be sterically favored and therefore lower in energy than the more constrained axial position. The energy difference (ΔE) between these two conformers is a key parameter governing their relative populations at equilibrium.

Furthermore, the rotational barrier around the C2-C(amine) bond would also be a subject of conformational analysis, identifying the most stable rotamers of the side chain. The chair-to-chair ring inversion process would proceed through higher-energy twist-boat intermediates. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Equatorial-Chair | DFT/6-31G(d) | 0.00 |

| Axial-Chair | DFT/6-31G(d) | 4.5 |

| Twist-Boat | DFT/6-31G(d) | 6.2 |

Note: These are hypothetical values based on studies of similar 2-substituted 1,3-dioxanes.

Molecular Docking and Dynamics Simulations (Focused on Chemical Interactions, Not Biological Targets)

Molecular docking and dynamics (MD) simulations are powerful tools for exploring the non-covalent interactions of a molecule with its environment. In a non-biological context, these simulations can predict how this compound interacts with solvent molecules or other chemical species.

A molecular dynamics simulation would typically place a single molecule of this compound in a simulation box filled with a solvent, such as water or a non-polar organic solvent. The simulation would then solve Newton's equations of motion for all atoms in the system over a period of time, revealing the dynamic behavior of the solute and its interactions with the solvent. nih.govwikipedia.org Key interactions to be analyzed would include hydrogen bonding between the amine nitrogen and ether oxygens with protic solvents, as well as van der Waals interactions.

Molecular docking could be used to predict the preferred binding orientation and energy of this compound with another molecule, for instance, in a co-crystal or a chemical complex. The docking algorithm would systematically sample different orientations and conformations of the ligand within a defined binding site on a host molecule.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation

| Parameter | Value |

| Force Field | AMBER or CHARMM |

| Solvent | Explicit (e.g., TIP3P water) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Prediction of Spectroscopic Properties

Computational chemistry allows for the a priori prediction of spectroscopic properties, which can be invaluable for the identification and characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical chemical shifts. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts for the equatorial conformer would be expected to dominate the experimental spectrum due to its higher predicted stability.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can also be calculated using DFT. dtic.mildtic.mil The calculation of the second derivatives of the energy with respect to the atomic positions yields the harmonic vibrational frequencies. These frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H, C-O, C-N stretching and bending vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (dioxane) | 101.5 |

| C4, C6 (dioxane) | 67.2 |

| C5 (dioxane) | 26.8 |

| C (methanamine) | 55.4 |

| C (N-methyl) | 35.9 |

Note: These are hypothetical values and would be highly dependent on the computational method and solvent model used.

Table 4: Hypothetical Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| C-H Stretch (aliphatic) | 2950-2850 |

| C-O Stretch (ether) | 1150-1050 |

| C-N Stretch | 1250-1020 |

Note: These are hypothetical values. The N-H stretch might be absent if the amine is tertiary, which is not the case for N-methylmethanamine.

Computational Analysis of Reaction Mechanisms and Energetics

Theoretical calculations can be used to investigate the mechanisms and energetics of chemical reactions involving this compound. A plausible reaction to study would be its acid-catalyzed hydrolysis, which would break down the acetal (B89532) to yield 1,3-propanediol (B51772), formaldehyde (B43269), and methylamine (B109427).

Table 5: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediates | +5.7 |

| Products | -10.4 |

Note: These are illustrative values for a single step in a hypothetical reaction pathway.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

While standard synthetic pathways to 1,3-dioxanes involve the acid-catalyzed reaction of an aldehyde with a 1,3-diol, future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of 1-(1,3-dioxan-2-yl)-N-methylmethanamine. wikipedia.org The parent compound is typically prepared from an aldehyde and 1,3-propanediol (B51772). wikipedia.org

Key areas for investigation include:

Green Catalysis: Exploration of solid acid catalysts, such as zeolites or mesoporous materials, could replace traditional homogeneous acid catalysts. These heterogeneous catalysts offer advantages like easier separation, reusability, and reduced corrosive waste streams, paving the way for more environmentally benign production processes.

One-Pot Methodologies: Designing one-pot or tandem reaction sequences that combine the formation of the dioxane ring with the introduction of the aminomethyl group could significantly improve process efficiency by reducing the number of intermediate purification steps.

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the acetalization reaction could lead to drastically reduced reaction times and potentially higher yields compared to conventional heating methods.

Enzymatic Synthesis: The development of biocatalytic routes using enzymes could offer high stereoselectivity, particularly for the synthesis of chiral derivatives, which is a significant challenge in traditional organic synthesis.

| Synthetic Method | Potential Advantages | Key Research Focus | Potential Challenges |

|---|---|---|---|

| Conventional Acid Catalysis | Established methodology, readily available catalysts (e.g., p-toluenesulfonic acid). | Optimization of reaction conditions (solvent, temperature). | Catalyst removal, waste generation, moderate yields. |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, environmentally friendly. | Screening and design of novel solid acid catalysts (e.g., zeolites, functionalized resins). | Catalyst deactivation, potentially lower reaction rates. |

| One-Pot Synthesis | Improved atom and step economy, reduced waste and cost. | Development of compatible reaction conditions for multiple steps. | Potential for side reactions and complex product mixtures. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, potential for higher yields. | Optimization of microwave parameters (power, temperature, time). | Scalability concerns, requirement for specialized equipment. |

Exploration of New Derivatization Strategies

The N-methylmethanamine moiety serves as a prime handle for extensive derivatization, allowing for the generation of large libraries of novel compounds. The secondary amine can undergo a wide array of chemical transformations to modulate the molecule's physicochemical properties.

Future derivatization strategies could focus on:

N-Functionalization: The secondary amine can be readily converted into amides, sulfonamides, ureas, thioureas, or carbamates. This would introduce diverse functional groups, enabling the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Reductive Amination: The amine can be used in reductive amination reactions with various aldehydes and ketones to introduce more complex substituents, expanding the structural diversity of the resulting library. nih.gov

Ring Substitution: Employing substituted 1,3-propanediols (e.g., 2-methyl-1,3-propanediol, 2,2-dimethyl-1,3-propanediol) in the initial synthesis would yield derivatives with substituents on the 1,3-dioxane (B1201747) ring itself. researchgate.net This strategy allows for systematic modification of the scaffold's steric and conformational profile.

| Reaction Type | Reagent | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide | Increases steric bulk, introduces hydrogen bond acceptor. |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduces acidic N-H, strong hydrogen bond acceptor. |

| Carbamoylation | Isocyanates | Urea | Adds hydrogen bond donors and acceptors. |

| Alkylation/Arylation | Alkyl/Aryl halides | Tertiary Amine | Removes hydrogen bond donor, increases basicity and lipophilicity. |

Expansion of Applications in Advanced Organic Synthesis

The dual functionality of this compound makes it an attractive building block for complex molecule synthesis. The 1,3-dioxane group acts as a stable protecting group for an aldehyde, which can be deprotected under specific acidic conditions.

Emerging applications in synthesis could include:

Bifunctional Building Blocks: The compound can be used in multi-step syntheses where the amine functionality directs a reaction or is used for coupling, after which the latent aldehyde is revealed for subsequent transformations. This "protect-and-disclose" strategy is powerful in the synthesis of complex natural products and pharmaceuticals.

Organocatalysis: The secondary amine could function as a catalytic site in various organocatalytic reactions, such as Michael additions or aldol (B89426) reactions. The dioxane ring could provide a specific steric environment to influence the stereochemical outcome of these reactions.

Ligand Development: The nitrogen and oxygen atoms could act as chelating sites for metal ions, suggesting its potential as a scaffold for developing novel ligands for transition-metal catalysis. The properties of such catalysts could be tuned through derivatization of the amine or the dioxane ring.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic and derivatization strategies from traditional batch processes to continuous flow and automated platforms represents a significant avenue for future research.

Flow Synthesis: The synthesis of the core structure could be adapted to a flow chemistry setup, which allows for precise control over reaction parameters (temperature, pressure, residence time), improved safety, and enhanced scalability. The use of packed-bed reactors with immobilized catalysts would further streamline the process.

Automated Library Generation: The derivatization reactions outlined in section 8.2 are highly amenable to automated parallel synthesis platforms. This would enable the rapid generation of hundreds or thousands of analogues for high-throughput screening in drug discovery or materials science applications. This approach significantly accelerates the structure-activity relationship (SAR) cycle. nih.gov

Design of Related Scaffolds with Tunable Reactivity

Systematic modification of the this compound scaffold can lead to new classes of compounds with finely tuned chemical and physical properties.

Key design strategies for related scaffolds include:

Ring Variation: Replacing the six-membered 1,3-dioxane ring with a five-membered 1,3-dioxolane (B20135) ring or a seven-membered 1,3-dioxepane (B1593757) ring would alter the conformational constraints and the stability of the acetal (B89532) group. wikipedia.orgnih.gov This allows for control over the rate of hydrolysis and deprotection.

Heteroatom Substitution: Replacing one or both oxygen atoms in the dioxane ring with other heteroatoms, such as sulfur (to form 1,3-oxathianes or 1,3-dithianes), would significantly change the electronic properties, reactivity, and metal-coordinating ability of the scaffold.

Side-Chain Homologation: Varying the length and nature of the linker between the dioxane ring and the nitrogen atom would provide another axis for modifying the spatial relationship between the two key functional groups, potentially impacting intramolecular interactions and biological activity.

| Modification Strategy | Example | Potential Effect on Properties |

|---|---|---|

| Ring Size Variation | 1,3-Dioxolane (5-membered) | Altered ring conformation, different kinetic stability of the acetal. nih.gov |

| Heteroatom Substitution | 1,3-Oxathiane | Modified electronic properties, introduction of a soft donor atom (sulfur). |

| Side-Chain Modification | Changing -CH₂-NHMe to -CH₂CH₂-NHMe | Increased flexibility and distance between functional groups. |

| Amine Substitution | Replacing N-methyl with N-benzyl | Increased steric bulk and lipophilicity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.